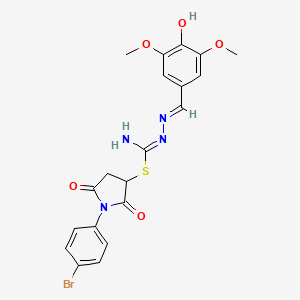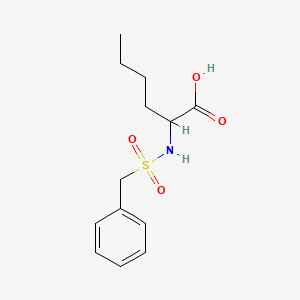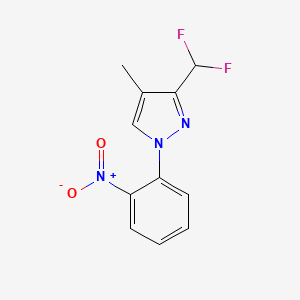
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that combines a bromophenyl group, a dioxotetrahydropyrrol ring, and a hydrazinecarboximidothioate moiety, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Dioxotetrahydropyrrol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxotetrahydropyrrol ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide.
Attachment of the Hydrazinecarboximidothioate Moiety: This step involves the reaction of the intermediate compound with hydrazinecarboximidothioate under specific conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.
Condensation: The hydrazinecarboximidothioate moiety can undergo condensation reactions with various carbonyl compounds, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biochemistry: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its effects on biological systems.
Industrial Applications: It may have applications in the synthesis of other complex organic compounds or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE include other bromophenyl derivatives, dioxotetrahydropyrrol compounds, and hydrazinecarboximidothioate analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C20H19BrN4O5S |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C20H19BrN4O5S/c1-29-14-7-11(8-15(30-2)18(14)27)10-23-24-20(22)31-16-9-17(26)25(19(16)28)13-5-3-12(21)4-6-13/h3-8,10,16,27H,9H2,1-2H3,(H2,22,24)/b23-10+ |
InChI Key |
IIQRDQCYKSOWLZ-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N=C(\N)/SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=C(N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B10909723.png)

![4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B10909740.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909744.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10909748.png)
![2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]propanehydrazide](/img/structure/B10909755.png)
![2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)
![2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
![Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909778.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10909785.png)
![4-{2-[1-(Naphthalen-2-yl)ethylidene]hydrazinyl}pyridine](/img/structure/B10909787.png)
![3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B10909796.png)
![3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B10909802.png)
